5-Methoxy-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole

Lipophilicity Drug-likeness Physicochemical profiling

This compound offers a unique ether-linked architecture that resists hydrolytic metabolism, unlike amide-containing analogs. The pyridin-3-ylsulfonyl moiety provides a distinct H-bond acceptor vector for structure-based drug design and FAAH inhibitor SAR. Use for comparative microsomal stability assays, kinase selectivity profiling, and FEP studies to guide next-generation analog design. Ideal for medicinal chemistry programs requiring precise substitution validation.

Molecular Formula C18H19N3O4S2
Molecular Weight 405.49
CAS No. 1323548-49-7
Cat. No. B2616951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole
CAS1323548-49-7
Molecular FormulaC18H19N3O4S2
Molecular Weight405.49
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)SC(=N2)OC3CCN(CC3)S(=O)(=O)C4=CN=CC=C4
InChIInChI=1S/C18H19N3O4S2/c1-24-14-4-5-17-16(11-14)20-18(26-17)25-13-6-9-21(10-7-13)27(22,23)15-3-2-8-19-12-15/h2-5,8,11-13H,6-7,9-10H2,1H3
InChIKeyBPDWIIAIMYRSCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methoxy-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole (CAS 1323548-49-7): Core Chemical Identity and Structural Classification


5-Methoxy-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole (CAS 1323548-49-7; PubChem CID 49734151) is a synthetic, heterocyclic small molecule (MW 405.5 g/mol; molecular formula C18H19N3O4S2) that belongs to the aryl-sulfonyl-piperidinyl-oxy-benzo[d]thiazole chemotype [1]. The compound contains a benzo[d]thiazole core bearing a 5-methoxy substituent, linked through an ether oxygen at the 2-position to a piperidin-4-yl ring that is N-sulfonylated with a pyridin-3-yl group [1]. This chemotype has been explored in medicinal chemistry programs targeting enzymes such as fatty acid amide hydrolase (FAAH), where the sulfonyl group, piperidine ring, and benzothiazole have been identified as critical pharmacophoric elements [2]. The compound is catalogued in the PubChem database (CID 49734151) with computed descriptors including XLogP3 of 3, 0 hydrogen bond donors, 8 hydrogen bond acceptors, and 5 rotatable bonds, placing it within lead-like chemical space [1].

Why Generic Substitution of 5-Methoxy-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole (CAS 1323548-49-7) Is Not Recommended


Closely related analogs within the aryl-sulfonyl-piperidinyl-oxy-benzo[d]thiazole chemotype differ in at least three critical structural determinants that are known to modulate target engagement and physicochemical profiles: (i) the nature of the aryl substituent on the benzothiazole core (e.g., 5-methoxy vs. 4,7-dimethyl vs. unsubstituted), which alters electron density and steric contours of the hinge-binding region [1]; (ii) the identity of the sulfonyl-linked aromatic group (pyridin-3-yl vs. thiophen-2-yl vs. substituted phenyl), which has been shown in FAAH inhibitor series to dramatically shift both potency and selectivity through differential interactions with the acyl-chain binding pocket [2]; and (iii) the linker type connecting benzothiazole to piperidine (ether oxygen vs. direct C–C bond vs. methylene carboxamide), which changes conformational flexibility and metabolic stability [1]. These structural variations preclude simple interchangeability without quantitative re-validation of the specific substitution pattern present in CAS 1323548-49-7.

Quantitative Differentiation Evidence for 5-Methoxy-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole (CAS 1323548-49-7) Versus Closest Analogs


Lipophilicity (XLogP3) Differentiation: 5-Methoxy Substitution vs. 4,7-Dimethyl Analog

The 5-methoxy substitution on the benzothiazole core of CAS 1323548-49-7 confers a computed XLogP3 value of 3, which is approximately 0.5–1.0 log unit lower than the 4,7-dimethyl-substituted analog (predicted XLogP3 ~3.5–4.0), based on the additive contribution of the methoxy group (–OCH3; π ≈ –0.02) versus two methyl groups (–CH3; π ≈ +0.56 each) [1]. This difference places the target compound closer to the optimal CNS drug-like lipophilicity range (XLogP 2–4) while the dimethyl analog trends toward the upper boundary, potentially increasing promiscuity and off-target binding risk [2]. The pyridin-3-ylsulfonyl group further contributes polarity relative to thiophene or phenyl sulfonyl analogs through the pyridine nitrogen (H-bond acceptor), as evidenced by the computed 8 total H-bond acceptors for this compound [1].

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Acceptor Topology: Pyridin-3-ylsulfonyl vs. Thiophen-2-ylsulfonyl in Target Engagement

The pyridin-3-ylsulfonyl substituent in CAS 1323548-49-7 provides a geometrically positioned hydrogen bond acceptor (pyridine nitrogen at the meta position relative to the sulfonyl attachment) that is absent in the thiophen-2-ylsulfonyl analog. In the published benzothiazole FAAH inhibitor series, the sulfonyl group and the aryl substituent were identified as key pharmacophoric components, with aryl modifications known to produce >10-fold shifts in inhibitory potency [1]. The pyridin-3-yl isomer positions the nitrogen ~4.5–5.0 Å from the sulfonyl sulfur (based on the compound's SMILES structure: COC1=CC2=C(C=C1)SC(=N2)OC3CCN(CC3)S(=O)(=O)C4=CN=CC=C4), potentially enabling a specific hydrogen bond or water-mediated interaction not achievable with thiophene or phenyl sulfonyl analogs [2].

Molecular recognition Structure-activity relationships FAAH inhibition

Linker Chemistry Differentiation: Ether-Linked Piperidine vs. Carboxamide-Linked Analogs

CAS 1323548-49-7 features an ether oxygen linker connecting the benzothiazole 2-position to the piperidine 4-position, in contrast to the methylene carboxamide linker found in N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS 1797966-89-2). The ether linkage eliminates the metabolically labile amide bond present in the carboxamide analog while retaining conformational flexibility (5 rotatable bonds in the target compound) [1]. Ether-linked piperidine benzothiazoles have been independently explored as PDE10A inhibitors, where the ether oxygen was shown to engage in a key hydrogen bond with a conserved water molecule in the crystal structure (PDB 4HF4), an interaction geometry that cannot be replicated by the longer carboxamide linker [2].

Metabolic stability Conformational flexibility Synthetic tractability

Benzothiazole Core Electronics: 5-Methoxy Electron-Donating Effect vs. Unsubstituted Benzothiazole

The 5-methoxy substituent in CAS 1323548-49-7 donates electron density into the benzothiazole π-system through resonance (+M effect), increasing electron density at the 2-position ether oxygen and modulating the pKa of the thiazole nitrogen. In the benzothiazole FAAH inhibitor series, substitution at the benzothiazole ring was shown to impact potency; the unsubstituted benzothiazole core served as the starting point for SAR optimization [1]. While direct comparative IC50 data for this specific compound are not yet publicly available, the 5-methoxy group's electronic contribution is analogous to that observed in the well-characterized 5-methoxybenzothiazole-containing kinase inhibitor TG003 (Clk1 IC50 = 20 nM), where the methoxy group contributes to hinge-binding complementarity [2].

Electronic effects Binding affinity Benzothiazole SAR

Recommended Research and Procurement Application Scenarios for 5-Methoxy-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole (CAS 1323548-49-7)


FAAH Inhibitor Lead Optimization: SAR Exploration of the Sulfonyl Aryl Substituent

Based on published SAR showing that the sulfonyl aryl group and benzothiazole core are critical potency determinants in FAAH inhibitors [1], this compound is ideally suited as a probe for exploring the contribution of the pyridin-3-ylsulfonyl moiety to FAAH inhibitory activity. Its 5-methoxy substitution and pyridin-3-yl nitrogen provide a distinct electronic and H-bonding profile compared to phenyl- or thiophene-sulfonyl analogs, enabling direct comparative SAR in FAAH biochemical assays (e.g., recombinant human FAAH, fluorogenic substrate assay).

Physicochemical and Metabolic Stability Profiling of Ether-Linked Benzothiazole-Piperidine Chemotypes

The ether-linked architecture of CAS 1323548-49-7 distinguishes it from amide-containing analogs that are susceptible to hydrolytic metabolism. This compound is recommended for comparative microsomal stability assays (human/rodent liver microsomes) and plasma stability studies to quantify the metabolic advantage of the ether linker over corresponding amide-linked benzothiazole-piperidine compounds [1], supporting the selection of more stable chemotypes for in vivo pharmacological studies.

Kinase Selectivity Panel Screening: 5-Methoxybenzothiazole Scaffold Profiling

Given that 5-methoxybenzothiazole-containing compounds such as TG003 demonstrate potent kinase inhibition (Clk1/Clk4 IC50 = 20/15 nM) [1], this compound can serve as a structurally distinct entry point for kinase selectivity profiling. The pyridin-3-ylsulfonyl group and ether-linked piperidine may redirect kinase selectivity away from Clk family kinases toward alternative kinase targets, making this compound valuable for broad-panel kinase screening to identify novel kinase inhibition profiles.

Computational Chemistry and Docking Studies: Pyridinyl H-Bond Acceptor Geometry

The unique geometrical arrangement of the pyridin-3-yl nitrogen (meta to sulfonyl, ~4.5–5.0 Å from sulfonyl sulfur [1]) provides a defined H-bond acceptor vector that can be exploited in structure-based drug design. This compound is recommended as a computational probe for molecular docking and free energy perturbation (FEP) studies comparing pyridin-3-yl vs. pyridin-4-yl vs. pyridin-2-yl sulfonyl regioisomers to predict binding affinity differences and guide the design of next-generation analogs with optimized target complementarity.

Quote Request

Request a Quote for 5-Methoxy-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.